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Compound of Interest

Compound Name: Desosamine

Cat. No.: B1220255 Get Quote

An In-Depth Technical Guide to the Physical and Chemical Properties of Desosamine

For Researchers, Scientists, and Drug Development Professionals

Introduction
Desosamine, a 3-(dimethylamino)-3,4,6-trideoxy-D-xylo-hexose, is an amino sugar of profound

significance in the field of medicinal chemistry and pharmacology. It constitutes a critical

structural component of numerous macrolide antibiotics, including erythromycin, azithromycin,

clarithromycin, and roxithromycin. The presence and specific stereochemistry of the

desosamine moiety are indispensable for the bactericidal activity of these antibiotics. This

technical guide provides a comprehensive overview of the physical and chemical properties of

desosamine, detailed experimental protocols for its synthesis and analysis, and a summary of

its biological role, tailored for researchers, scientists, and drug development professionals.

Physical and Chemical Properties
The fundamental physical and chemical characteristics of desosamine are summarized in the

tables below. This data is crucial for its handling, characterization, and derivatization in a

laboratory setting.
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Property Value Reference(s)

Appearance Crystals [1]

Melting Point 86-87 °C [1]

Solubility

Erythromycin, a macrolide

containing desosamine, is

poorly soluble in water.

Specific quantitative solubility

data for isolated desosamine

in various solvents is not

widely published, but it is

expected to have some

solubility in water and polar

organic solvents like ethanol

and methanol due to its

hydroxyl and amino groups.

[2]

Hydrochloride Salt Melting

Point
Decomposes at 191-193 °C [1]

Optical Rotation of

Hydrochloride Salt

[α]D²⁰ +49.5° (c = 10.0); [α]D²⁰

+53.4° (c = 2.1 in ethanol)
[1]

Chemical Identifiers and Formula
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Identifier Value Reference(s)

Chemical Formula C₈H₁₇NO₃ [1][3]

Molar Mass 175.23 g/mol [1][3]

IUPAC Name
3,4,6-Trideoxy-3-

(dimethylamino)-D-xylo-hexose

Systematic IUPAC Name

(2R,3S,5R)-3-

(Dimethylamino)-2,5-

dihydroxyhexanal

CAS Number 5779-39-5 [1][3]

Synonyms

Picrocine, 4-

dimethylaminotetrahydro-6-

methylpyran-2,3-diol

[1]

Spectroscopic Data
Spectroscopic data is fundamental for the structural elucidation and purity assessment of

desosamine. While complete spectra of isolated desosamine are not readily available in all

databases, the following tables summarize the expected spectroscopic characteristics based

on its known structure and data from related compounds.

1.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
The configuration of desosamine was determined using NMR, revealing that the hydrogen

atoms at C1, C2, C3, and C5 are all in axial positions.[4] The expected chemical shifts for the

protons (¹H) and carbons (¹³C) of the desosamine ring are presented below, compiled from

data on desosamine-containing macrolides.

Table 1.3.1.1: Predicted ¹H NMR Chemical Shifts for Desosamine
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Proton
Expected Chemical
Shift (ppm)

Multiplicity
Coupling
Constant(s) (Hz)

H-1 ~4.2-4.4 d J ≈ 7-8

H-2 ~3.0-3.2 m

H-3 ~2.4-2.6 m

H-4ax ~1.2-1.4 q J ≈ 12

H-4eq ~1.8-2.0 dt J ≈ 12, 4

H-5 ~3.5-3.7 dq J ≈ 9, 6

H-6 (CH₃) ~1.1-1.3 d J ≈ 6

N(CH₃)₂ ~2.2-2.3 s

Table 1.3.1.2: Predicted ¹³C NMR Chemical Shifts for Desosamine

Carbon Expected Chemical Shift (ppm)

C-1 ~102-104

C-2 ~35-37

C-3 ~60-62

C-4 ~29-31

C-5 ~68-70

C-6 ~21-23

N(CH₃)₂ ~40-42

1.3.2. Infrared (IR) Spectroscopy
The IR spectrum of desosamine is expected to show characteristic absorption bands

corresponding to its functional groups.

Table 1.3.2.1: Expected IR Absorption Bands for Desosamine
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Functional Group Vibration
Expected
Wavenumber
(cm⁻¹)

Intensity

O-H Stretching 3200-3600 Strong, Broad

C-H (sp³) Stretching 2850-3000 Medium-Strong

N-H (protonated

amine)
Stretching 2400-2800 Broad

C-O Stretching 1000-1200 Strong

C-N Stretching 1000-1200 Medium

1.3.3. Mass Spectrometry (MS)
In mass spectrometry, desosamine is expected to show a molecular ion peak corresponding to

its molecular weight. The fragmentation pattern would likely involve cleavage of the sugar ring

and loss of small neutral molecules.

Table 1.3.3.1: Predicted Mass Spectrometry Data for Desosamine

Ion m/z (Expected) Description

[M+H]⁺ 176.13 Protonated molecular ion

[M]⁺ 175.12 Molecular ion

Fragments Varies

Cleavage of the sugar ring,

loss of H₂O, loss of

dimethylamine

Experimental Protocols
This section provides an overview of the methodologies for the synthesis and analysis of

desosamine, based on published literature.

Synthesis of D-Desosamine
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A concise, 4-step synthesis of D-desosamine has been reported, starting from methyl vinyl

ketone and sodium nitrite. The key step involves a cesium carbonate-mediated coupling of

(R)-4-nitro-2-butanol and glyoxal. This chromatography-free synthesis yields a crystalline nitro

sugar intermediate that is a stereochemical homolog of D-desosamine.[1]

2.1.1. Synthetic Workflow Overview

Workflow for the Synthesis of D-Desosamine

Methyl Vinyl Ketone + Sodium Nitrite

(R)-4-nitro-2-butanol

Coupling Reaction
(Cs₂CO₃ mediated)

Glyoxal (trimeric form)

3-nitro-3,4,6-trideoxy-α-D-glucose
(Crystalline intermediate)

Subsequent Conversion Steps

D-Desosamine

Click to download full resolution via product page

Caption: A simplified workflow for the 4-step synthesis of D-desosamine.
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Analysis of Desosamine by HPLC
A general high-performance liquid chromatography (HPLC) method for the analysis of

desosamine can be developed based on protocols for similar amino sugars.

2.2.1. Representative HPLC Method
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly

used for the separation of polar compounds.

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 10 mM

ammonium acetate, pH 7.5) and an organic modifier (e.g., acetonitrile) is often effective. The

gradient would typically start with a low percentage of the organic modifier and increase over

time to elute more hydrophobic components.

Flow Rate: A typical flow rate is 1.0 mL/min.

Detection: Desosamine lacks a strong chromophore, so UV detection at low wavelengths

(e.g., < 210 nm) can be used, but with limited sensitivity. More specific and sensitive

detection can be achieved with a charged aerosol detector (CAD), an evaporative light

scattering detector (ELSD), or, ideally, mass spectrometry (MS).

Sample Preparation: Samples should be dissolved in the mobile phase or a compatible

solvent and filtered through a 0.45 µm filter before injection.

2.2.2. HPLC Analysis Workflow
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Workflow for HPLC Analysis of Desosamine

Sample Preparation
(Dissolution and Filtration)

HPLC System
(C18 column, Gradient Elution)

Detection
(CAD, ELSD, or MS)

Data Acquisition and Analysis

Quantification and Purity Assessment

Click to download full resolution via product page

Caption: A generalized workflow for the analysis of desosamine using HPLC.

Biological Context and Signaling Pathways
Desosamine is a cornerstone of the biological activity of many macrolide antibiotics. Its

primary role is to facilitate the binding of the macrolide to the bacterial ribosome, thereby

inhibiting protein synthesis.

Mechanism of Action: Inhibition of Bacterial Protein
Synthesis
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Macrolide antibiotics containing desosamine bind to the 50S subunit of the bacterial ribosome,

specifically to the 23S ribosomal RNA (rRNA) at the entrance of the polypeptide exit tunnel.

The desosamine sugar plays a crucial role in this interaction, forming hydrogen bonds with

specific nucleotides, most notably adenine 2058 (A2058).[2] This binding sterically hinders the

progression of the nascent polypeptide chain, leading to the premature dissociation of peptidyl-

tRNA from the ribosome and ultimately, the cessation of protein synthesis.

Mechanism of Action of Desosamine-Containing Macrolides

Bacterial 50S Ribosomal Subunit

Polypeptide Exit Tunnel

Steric Hindrance in
Polypeptide Exit Tunnel

23S rRNA

Binding to 23S rRNA

A2058 Nucleotide Macrolide Antibiotic
(with Desosamine)

Desosamine interacts with A2058

Inhibition of Protein Synthesis

Click to download full resolution via product page

Caption: Inhibition of protein synthesis by desosamine-containing macrolides.

Biosynthesis of TDP-D-Desosamine

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 13 Tech Support

https://www.benchchem.com/product/b1220255?utm_src=pdf-body
https://www.benchchem.com/product/b1220255?utm_src=pdf-body
https://www.tandfonline.com/doi/full/10.1080/02786826.2021.1879373
https://www.benchchem.com/product/b1220255?utm_src=pdf-body-img
https://www.benchchem.com/product/b1220255?utm_src=pdf-body
https://www.benchchem.com/product/b1220255?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1220255?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The biosynthesis of desosamine occurs as a thymidine diphosphate (TDP) activated sugar. In

Streptomyces venezuelae, the pathway starts from TDP-glucose and involves six enzymatic

steps catalyzed by the proteins encoded by the des gene cluster.[4]
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Biosynthesis of TDP-D-Desosamine
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DesIV (Dehydratase)

TDP-4-amino-4,6-dideoxy-D-glucose

DesI (Aminotransferase)

TDP-3-keto-4-amino-4,6-dideoxy-D-glucose
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Caption: The enzymatic pathway for the biosynthesis of TDP-D-desosamine.
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Conclusion
Desosamine remains a molecule of high interest for the development of new antibiotics and for

understanding the mechanisms of antibiotic resistance. The data and protocols presented in

this guide offer a solid foundation for researchers engaged in the study and application of this

vital amino sugar. Further research into its specific physical properties, such as solubility, and

the development of optimized analytical methods will continue to be valuable contributions to

the field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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